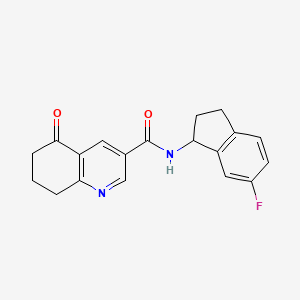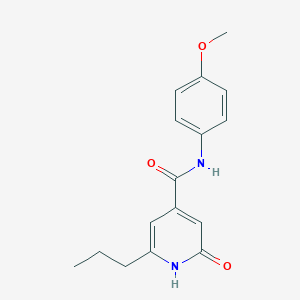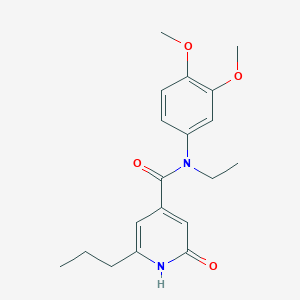![molecular formula C19H24N2O4 B7435875 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug inhibits the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism, and their inhibition leads to an increase in insulin secretion and a decrease in glucagon secretion.
Mecanismo De Acción
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released by the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting the degradation of incretin hormones, 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors increase their half-life and enhance their insulinotropic effects.
Biochemical and Physiological Effects
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, delayed gastric emptying, and reduced food intake. These effects result in improved glucose control, reduced HbA1c levels, and weight loss in some patients. 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors also have anti-inflammatory and antioxidant effects, which may contribute to their cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have several advantages for lab experiments, including their specificity for the 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid enzyme, their oral bioavailability, and their low toxicity. However, these drugs also have limitations, such as their short half-life, variable pharmacokinetics, and potential for off-target effects. These factors must be taken into account when designing experiments using 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors.
Direcciones Futuras
Future research on 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors could focus on several areas, such as the development of more potent and selective inhibitors, the investigation of their cardioprotective effects, and the exploration of their potential in other disease states. In addition, the use of 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors in combination with other antidiabetic drugs could be explored to improve glycemic control and reduce the risk of complications.
In conclusion, 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors are an important class of drugs used in the treatment of type 2 diabetes mellitus. Their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research could focus on developing more potent and selective inhibitors, investigating their cardioprotective effects, and exploring their potential in other disease states.
Métodos De Síntesis
The synthesis method of 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors involves the reaction of an aryl hydrazine with an α-ketoester in the presence of a base. The resulting intermediate is then subjected to a condensation reaction with a substituted benzaldehyde to form the final product. The synthesis of 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have been extensively studied in preclinical and clinical trials for their efficacy in treating type 2 diabetes mellitus. These drugs have been shown to improve glycemic control, reduce HbA1c levels, and decrease the risk of hypoglycemia. In addition, 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have been found to have cardioprotective effects and may reduce the risk of cardiovascular events in diabetic patients.
Propiedades
IUPAC Name |
4-[5-(3,5-dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-10-21-13(3)19(12(2)20-21)14-6-8-17(25-4)15(11-14)16(22)7-9-18(23)24/h6,8,11H,5,7,9-10H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMRWZZEZJLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C2=CC(=C(C=C2)OC)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)

![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)
![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)
![N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)furan-2-carboxamide](/img/structure/B7435905.png)